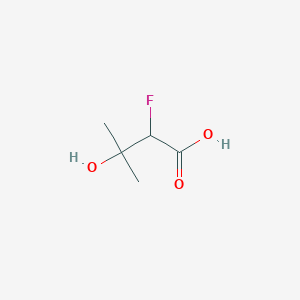

2-Fluoro-3-hydroxy-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-3-hydroxy-3-methylbutanoic acid is a compound with the molecular formula C5H9FO3 . It has a molecular weight of 136.12 . The compound is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-hydroxy-3-methylbutanoic acid is 1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) . The compound has a monoisotopic mass of 136.053574 Da .Physical And Chemical Properties Analysis

2-Fluoro-3-hydroxy-3-methylbutanoic acid is a powder that is stored at room temperature . It has a molecular weight of 136.12 and a molecular formula of C5H9FO3 .科学的研究の応用

- 2-FH3MBA serves as a valuable reactant in Suzuki coupling reactions. These reactions involve the cross-coupling of an organoboron compound (such as an aryl or alkyl boronic acid) with an organic halide or pseudohalide (e.g., aryl bromides, chlorides, or triflates). The resulting products find applications in medicinal chemistry, materials science, and natural product synthesis .

- Researchers have explored 2-FH3MBA derivatives as potential inhibitors of 17β-HSD1, an enzyme involved in steroid metabolism. Modulating 17β-HSD1 activity has implications in hormone-related diseases, including breast cancer and endometriosis. By inhibiting this enzyme, compounds based on 2-FH3MBA may offer therapeutic benefits .

- 2-FH3MBA can be used in the preparation of boronic esters. These versatile compounds are essential intermediates in organic synthesis, particularly for constructing C-C bonds via transition-metal-catalyzed cross-coupling reactions. Boronic esters find applications in drug discovery, agrochemicals, and materials science .

- As a fluorinated compound, 2-FH3MBA contributes to the diversity of available building blocks for chemical synthesis. Fluorine substitution can enhance the lipophilicity, metabolic stability, and bioactivity of drug candidates. Researchers may incorporate 2-FH3MBA into drug-like molecules to explore novel chemical space .

- The chiral center in 2-FH3MBA makes it suitable for asymmetric synthesis. Researchers can exploit its stereochemistry to create enantiomerically pure compounds. Chiral building blocks are crucial for designing pharmaceuticals, agrochemicals, and advanced materials with specific biological activities .

- 2-FH3MBA may serve as a model compound for studying metabolic pathways. Investigating its metabolism in vivo or in vitro provides insights into drug clearance, bioactivation, and potential toxicity. Understanding how the body processes this compound contributes to drug development and safety assessment .

Suzuki Coupling Reactions

Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Boronic Ester Synthesis

Fluorinated Building Block

Chiral Synthesis

Metabolite Studies and Drug Metabolism

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary targets of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. This compound is structurally similar to 2-Hydroxy-3-methylbutanoic acid , which is a structural analog of GHB, a naturally occurring substance in the central nervous system . Therefore, it’s possible that 2-Fluoro-3-hydroxy-3-methylbutanoic acid may interact with similar targets as GHB, but this needs further investigation.

Mode of Action

Given its structural similarity to ghb, it may interact with ghb receptors in the central nervous system

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. Given its structural similarity to GHB, it may be involved in GABAergic neurotransmission . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. The compound has a molecular weight of 136.12 , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxy-3-methylbutanoic acid’s action are currently unknown. Given its potential interaction with GHB receptors, it may have neuroactive effects . .

特性

IUPAC Name |

2-fluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVPWCRWRTHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-hydroxy-3-methylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)